molecular formula C13H13ClO3 B8484340 Ethyl 2-acetyl-3-(3-chlorophenyl)acrylate CAS No. 15725-23-2

Ethyl 2-acetyl-3-(3-chlorophenyl)acrylate

Cat. No. B8484340
M. Wt: 252.69 g/mol
InChI Key: XNQUEGZRSAENCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07459451B2

Procedure details

A mixture of 3-chlorobenzaldehyde (2 g), ethyl acetoacetate (1.94 g), AcOH (0.23 ml), piperidine (0.23 ml) in cyclohexane (40 ml) was refluxed azeotropically for 2 hours. After cooling, the reaction mixture was diluted with EtOAc. The organic layer was washed with water, saturated aqueous NaHCO3, brine, dried over anhydrous MgSO4 and concentrated in vacuo to give ethyl 2-acetyl-3-(3-chlorophenyl)acrylate (4.19 g) as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[C:10]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:11][C:12]([CH3:14])=[O:13].CC(O)=O.N1CCCCC1>C1CCCCC1.CCOC(C)=O>[C:12]([C:11](=[CH:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([Cl:1])[CH:3]=1)[C:10]([O:16][CH2:17][CH3:18])=[O:15])(=[O:13])[CH3:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
1.94 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0.23 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0.23 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed azeotropically for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The organic layer was washed with water, saturated aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)=CC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.19 g
YIELD: CALCULATEDPERCENTYIELD 116.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.